2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Catalog No.
S3039303
CAS No.
1946822-66-7
M.F
C8H9BrF2N2O2
M. Wt
283.073
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]buta...

CAS Number

1946822-66-7

Product Name

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid

Molecular Formula

C8H9BrF2N2O2

Molecular Weight

283.073

InChI

InChI=1S/C8H9BrF2N2O2/c1-2-5(8(14)15)13-6(7(10)11)4(9)3-12-13/h3,5,7H,2H2,1H3,(H,14,15)

InChI Key

XVBPGUBTGPYXRZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N1C(=C(C=N1)Br)C(F)F

Solubility

not available

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a bromine atom, and a difluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its biological activity and reactivity. The presence of the difluoromethyl group enhances lipophilicity, potentially improving pharmacokinetic properties, while the bromine atom can facilitate further chemical modifications.

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom is amenable to nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium azide in dimethylformamide for azide substitution.

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has been investigated for its potential biological activities, particularly as a biochemical probe or inhibitor. The compound's mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, modulating biological pathways due to the presence of the bromine and difluoromethyl groups. It has shown promise in anti-inflammatory and anticancer research.

The synthesis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Bromination: The pyrazole ring is brominated using bromine or N-bromosuccinimide under controlled conditions.
  • Addition of the Difluoromethyl Group: This step often involves specialized reagents to introduce the difluoromethyl moiety.
  • Formation of the Butanoic Acid Moiety: Final steps involve coupling reactions to attach the butanoic acid portion.

The compound finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for its role as a biochemical probe or inhibitor.
  • Medicine: Investigated for potential therapeutic properties, particularly in anti-inflammatory and anticancer contexts.
  • Industry: Utilized in developing new materials and agrochemicals .

Interaction studies have indicated that 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid interacts with specific enzymes and receptors, potentially leading to inhibition of their activity. The unique structural features, such as the difluoromethyl group and bromine atom, enhance its binding affinity to target sites, making it valuable for studying biochemical pathways .

Similar Compounds

  • 2-Bromo-4-(difluoromethyl)pyridine
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Uniqueness

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid stands out due to its specific combination of functional groups—bromine, difluoromethyl, and pyrazole—which imparts distinct chemical reactivity and biological activity. This unique structure allows it to serve as a versatile tool in chemical synthesis and biological research compared to other compounds listed above .

XLogP3

2.2

Dates

Modify: 2023-07-24

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